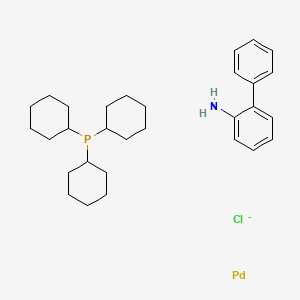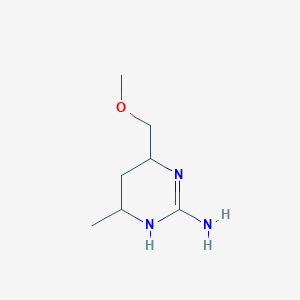
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is a versatile chemical compound with diverse applications in scientific research. Its unique properties enable it to be utilized in catalysts, organic synthesis, and material science studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium precursors with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and chloroform.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxides.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include palladium oxides, reduced palladium species, and substituted palladium complexes. These products are often used as intermediates in further chemical transformations .
科学的研究の応用
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is utilized in the production of fine chemicals and materials, including polymers and nanomaterials.
作用機序
The mechanism by which Palladium;2-phenylaniline;tricyclohexylphosphane;chloride exerts its effects involves the coordination of the palladium center with various substrates. The molecular targets include organic molecules with functional groups that can form stable complexes with palladium. The pathways involved often include oxidative addition, transmetallation, and reductive elimination, which are common in palladium-catalyzed reactions .
類似化合物との比較
Similar Compounds
Bis(tricyclohexylphosphine)palladium(II) dichloride: This compound is similar in structure but has two chloride ligands instead of one.
Palladium(II) acetate: Another palladium complex used in similar catalytic applications.
Uniqueness
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to the presence of 2-phenylaniline, which imparts specific electronic and steric properties that enhance its catalytic activity and selectivity in certain reactions. This makes it particularly valuable in specialized organic synthesis and material science applications.
特性
分子式 |
C30H44ClNPPd- |
|---|---|
分子量 |
591.5 g/mol |
IUPAC名 |
palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
InChI |
InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
InChIキー |
WBTWEZSUMQNZEV-UHFFFAOYSA-M |
正規SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)





![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)





